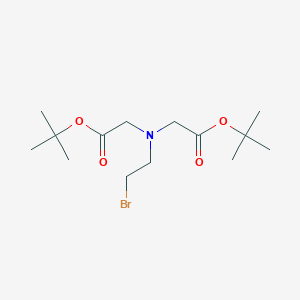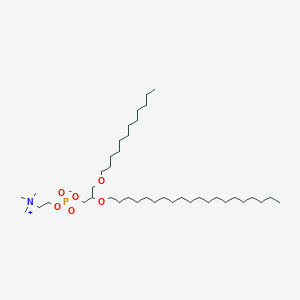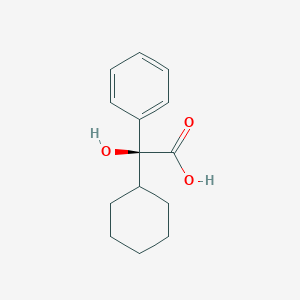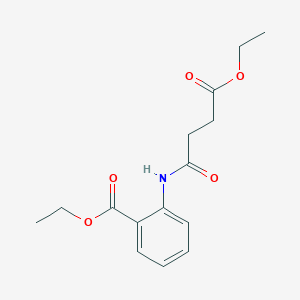
Acétate d'ergostérol
Vue d'ensemble
Description
Ergosterol acetate is a derivative of ergosterol, a sterol found in fungi and protozoa. Ergosterol itself is a precursor to vitamin D2 and plays a crucial role in the cell membranes of fungi, similar to the role of cholesterol in animal cells
Applications De Recherche Scientifique
Ergosterol acetate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Biology: Ergosterol acetate is studied for its role in cell membrane structure and function in fungi.
Medicine: The compound exhibits antimicrobial, antioxidant, anticancer, and anti-inflammatory properties, making it a potential candidate for drug development
Mécanisme D'action
Target of Action
Ergosterol Acetate, a derivative of Ergosterol, primarily targets fungi. Ergosterol is an essential component of the fungal cell membrane and plays a crucial role in fungal growth, development, and stress adaptation . It’s biosynthesis in fungi is a target of antifungal agents, notably azoles .
Mode of Action
It is known that ergosterol, when present in the skin of animals, can be converted into ergocalciferol (vitamin d2) upon exposure to ultraviolet rays . This suggests that Ergosterol Acetate may interact with its targets and induce changes in a similar manner.
Biochemical Pathways
The biosynthesis of Ergosterol involves three modules: mevalonate, farnesyl pyrophosphate (farnesyl-PP), and ergosterol biosynthesis . The regulation of ergosterol content is mainly achieved by feedback regulation of ergosterol synthase activity through transcription, translation, and posttranslational modification .
Pharmacokinetics
The pharmacokinetic characteristics of Ergosterol, from which Ergosterol Acetate is derived, have been determined using a rat model . .
Result of Action
It has been reported that an ergosterol-enriched sub-fraction of the fungus cordyceps militaris exerts neuroprotective effects by attenuating lps-activated no production in bv2 microglial cells .
Action Environment
The action, efficacy, and stability of Ergosterol Acetate can be influenced by various environmental factors. For instance, the conversion of Ergosterol to Vitamin D2 is dependent on exposure to ultraviolet rays . Furthermore, the biosynthesis of Ergosterol is thought to have evolved as a fungal alternative to cholesterol, potentially due to the climatic instabilities encountered by these organisms in their typical ecological niches .
Analyse Biochimique
Biochemical Properties
Ergosterol Acetate interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of Ergosterol Acetate can be divided into three modules: mevalonate, farnesyl pyrophosphate (farnesyl-PP), and ergosterol biosynthesis . The regulation of ergosterol content is mainly achieved by feedback regulation of ergosterol synthase activity through transcription, translation, and post-translational modification .
Cellular Effects
Ergosterol Acetate has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell membrane fluidity and permeability, membrane-bound enzyme activity, and membrane integrity . Ergosterol Acetate also plays a role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Ergosterol Acetate involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ergosterol Acetate change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of Ergosterol Acetate vary with different dosages in animal models . Detailed studies on threshold effects, as well as toxic or adverse effects at high doses, are still needed.
Metabolic Pathways
Ergosterol Acetate is involved in several metabolic pathways. It interacts with enzymes or cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
Ergosterol Acetate is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and may affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ergosterol acetate can be synthesized through the acetylation of ergosterol. The process typically involves the reaction of ergosterol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of ergosterol acetate with high purity .
Industrial Production Methods: Industrial production of ergosterol acetate often involves the extraction of ergosterol from natural sources such as fungi. The extracted ergosterol is then subjected to acetylation to produce ergosterol acetate. Chromatographic techniques, including medium-pressure liquid chromatography and high-pressure reverse-phase liquid chromatography, are employed to purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Ergosterol acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Ergosterol acetate can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ergosterol acetate can lead to the formation of ergosterol peroxide, while reduction can yield ergosterol .
Comparaison Avec Des Composés Similaires
Ergosterol: The parent compound of ergosterol acetate, found in fungi and protozoa.
Stigmasterol: A plant sterol with similar structural features.
β-Sitosterol: Another plant sterol with comparable biological activities.
Campesterol: A sterol found in various plants with similar properties.
Uniqueness: Ergosterol acetate is unique due to its acetylated form, which enhances its stability and bioavailability. This modification allows for more effective utilization in various applications compared to its parent compound, ergosterol .
Propriétés
IUPAC Name |
[(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O2/c1-19(2)20(3)8-9-21(4)26-12-13-27-25-11-10-23-18-24(32-22(5)31)14-16-29(23,6)28(25)15-17-30(26,27)7/h8-11,19-21,24,26-28H,12-18H2,1-7H3/b9-8+/t20-,21+,24-,26+,27-,28-,29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEVNHYPVVOXPB-RZZBNZQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315706 | |
| Record name | Ergosterol, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2418-45-3 | |
| Record name | Ergosterol, acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2418-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ergosta-5,7,22-trien-3-beta-yl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ergosterol, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ergosta-5,7,22-trien-3-β-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















